One-pot two-step synthesis of N-arylcarbazole-based skeleton†
RSC Advances Pub Date: 2016-04-13 DOI: 10.1039/C5RA26698J
Abstract
A highly site-selective, one-pot, sequential C–N and C–C bond forming process was developed, affording a carbazole-based skeleton that contains biphenyl and diarylacetylene cores. The success of this process is attributed to the use of fluorinated iodoarenes as the starting material, the fluorine group of which preferentially reacts with carbazole. The subsequent coupling of the intermediate iodinated N-arylcarbazole with arylboronic acid or arylacetylene produced the desired products. The intermediate underwent a Pd-catalyzed Ullmann coupling with excess fluorinated iodoarenes in the absence of arylboronic acid or arylacetylene, resulting in Ullmann coupling products in a one-pot process.

Recommended Literature
- [1] Effect of CdS shell thickness on the optical properties of water-soluble, amphiphilic polymer-encapsulated PbS/CdS core/shell quantum dots
- [2] The RSC Faraday prize lecture of 1989 on platinum
- [3] Going beyond the classical amphiphilicity paradigm: the self-assembly of completely hydrophobic polymers into free-standing sheets and hollow nanostructures in solvents of variable quality†
- [4] Inhibition of solute crystallisation in aqueous H+–NH4+–SO42−–H2O droplets
- [5] Relative signs of n.m.r. coupling constants in phosphines and phosphine complexes
- [6] A multi-functional zwitterionic hydrogel with unique micro-structure, high elasticity and low modulus†
- [7] Cumulative author index
- [8] The influence of penicillamine/cysteine mutation on the metal complexes of peptides†
- [9] The infra-red spectra of fluorinated hydrocarbons. I
- [10] Bioinorganic supplementation of calcium phosphate-based bone substitutes to improve in vivo performance: a systematic review and meta-analysis of animal studies†
